3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol, also known as (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a chiral compound with significant pharmacological properties. It is primarily recognized for its high affinity towards the kappa opioid receptor, making it a potent and selective antagonist of this receptor type. The compound’s IUPAC name reflects its complex structure, which includes a piperidine ring substituted with methyl groups and a phenolic hydroxyl group.
This compound is cataloged under several identifiers, including the Chemical Abstracts Service number 119193-19-0 and the PubChem Compound ID 11052767. It falls under the category of organic compounds and is classified as a piperidine derivative. The molecular formula of this compound is C₁₃H₁₉NO, and it has a molecular weight of 205.30 g/mol .
The synthesis of 3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol can be achieved through various methods, focusing on ensuring the correct stereochemistry. One common synthetic route involves the use of Rhodium(I) catalyzed asymmetric hydrogenation, which allows for the selective formation of the desired chiral center .
The synthesis typically proceeds through several key steps:
These synthetic routes are designed to maximize yield while minimizing by-products and ensuring high purity of the final product .
The molecular structure of 3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol features a piperidine ring with two methyl groups at positions 3 and 4. The phenolic component is attached to the nitrogen atom of the piperidine ring.
The primary chemical reactions involving 3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol are related to its interaction with various opioid receptors. It acts as an antagonist at the kappa opioid receptor but may also exhibit varying affinities towards mu and delta receptors depending on structural modifications .
The mechanism through which this compound exerts its pharmacological effects involves binding to specific sites on opioid receptors. This binding can inhibit receptor activation by endogenous ligands such as dynorphins.
The mechanism of action for 3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol primarily revolves around its antagonistic activity at kappa opioid receptors. Upon binding to these receptors, it prevents their activation by endogenous opioids.
Research indicates that variations in nitrogen substituents can influence binding affinity and selectivity among different opioid receptor subtypes. The presence of the hydroxyl group on the phenolic ring enhances interactions through hydrogen bonding or aromatic stacking .
The compound is typically presented as a solid at room temperature and has been characterized by high purity levels (≥98% GC) in commercial preparations .
Key chemical properties include:
Relevant data from safety data sheets indicate handling precautions due to potential irritative effects upon exposure .
The primary application of 3-[(4R)-3,4-dimethylpiperidin-4-yl]phenol lies in pharmacological research focused on pain management and addiction treatment. Its role as a kappa opioid receptor antagonist makes it a valuable candidate for studying opioid receptor dynamics and developing new therapeutic agents aimed at mitigating opioid-related side effects.
Furthermore, ongoing research explores its potential in developing treatments for conditions such as depression and anxiety disorders where opioid modulation may be beneficial .
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9